tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660172
InChI: InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m1/s1
SMILES: CC(C1CCNCC1)NC(=O)OC(C)(C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate

CAS No.:

Cat. No.: VC13660172

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-[(1R)-1-piperidin-4-ylethyl]carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m1/s1
Standard InChI Key KREFOLREHRBMLM-SECBINFHSA-N
Isomeric SMILES C[C@H](C1CCNCC1)NC(=O)OC(C)(C)C
SMILES CC(C1CCNCC1)NC(=O)OC(C)(C)C
Canonical SMILES CC(C1CCNCC1)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an ethyl group bearing a carbamate moiety. The stereochemistry at the chiral center (1R configuration) is critical for its interactions in biological systems. The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) provides steric protection for the amine functionality during synthetic transformations, a design strategy widely employed in medicinal chemistry to prevent unwanted side reactions.

Key Structural Features:

  • Piperidine Core: A six-membered heterocyclic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding capabilities.

  • Carbamate Linkage: The NHCO2t-Bu\text{NHCO}_2\text{t-Bu} group enhances metabolic stability compared to free amines.

  • Chiral Center: The (1R)-ethyl substituent dictates enantioselective interactions in drug-target binding.

Physicochemical Data

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of tert-Butyl N-[(1R)-1-(Piperidin-4-yl)ethyl]carbamate

PropertyValue
Molecular FormulaC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2
Molecular Weight228.33 g/mol
IUPAC Nametert-butyl N-[(1R)-1-piperidin-4-ylethyl]carbamate
SMILESC[C@@H](C1CCNCC1)NC(=O)OC(C)(C)C\text{C}[C@@H](\text{C1CCNCC1})\text{NC}(=O)\text{OC}(\text{C})(\text{C})\text{C}
InChIKeyKREFOLREHRBMLM-SECBINFHSA-N
SolubilitySoluble in DCM, THF, DMSO; sparingly soluble in water

The stereospecific SMILES notation and InChIKey underscore the importance of its chiral configuration in databases and computational modeling.

Synthetic Methodologies

General Synthesis Strategies

The synthesis of tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate typically involves multi-step protocols to install the Boc group while preserving stereochemistry. A common approach begins with (R)-1-(piperidin-4-yl)ethylamine, which undergoes carbamate formation with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions.

Stepwise Reaction Mechanism

  • Amine Protection: The primary amine reacts with Boc2O\text{Boc}_2\text{O} in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.

  • Workup and Purification: Column chromatography or recrystallization isolates the product with >95% purity .

Optimized Reaction Conditions

Data from industrial-scale syntheses (Table 2) highlight variations in yields and conditions.

Table 2: Comparative Synthesis Routes

Starting MaterialReagents/ConditionsYieldReference
(R)-1-(Piperidin-4-yl)ethylamineBoc2O\text{Boc}_2\text{O}, TEA, DCM, 0°C → RT89%
4-AminopiperidineMethanesulfonyl chloride, pyridine, 16 h91%
4-(N-Boc-amino)piperidineCDI, 3,5-dichlorobenzyl alcohol88%

Notably, microwave-assisted synthesis at 150°C in N-methylpyrrolidone (NMP) reduced reaction times to 90 minutes while maintaining a 71% yield .

Pharmaceutical Applications

Role in Central Nervous System (CNS) Drug Development

The piperidine moiety is a hallmark of neuromodulatory agents. For example, derivatives of this compound are intermediates in:

  • Dopamine Receptor Agonists: Targeting Parkinson’s disease and schizophrenia.

  • Serotonin Reuptake Inhibitors: For antidepressant therapies.

The Boc group’s stability under acidic conditions allows selective deprotection during late-stage functionalization, a strategy employed in synthesizing kinase inhibitors and protease-activated receptor antagonists.

Case Study: Antiviral Drug Synthesis

In recent work, tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate was alkylated with 2-bromo-4-trifluoromethylpyridine to yield a precursor for RNA-dependent RNA polymerase inhibitors (71% yield) . This highlights its utility in antiviral drug discovery.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (500 MHz, CDCl3_3) reveals distinct signals for the Boc methyl groups (δ\delta 1.44 ppm) and piperidine protons (δ\delta 3.05–2.10 ppm) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/zm/z 229.2 [M+H]+^+.

Recent Advancements and Industrial Relevance

Green Chemistry Initiatives

Recent protocols replace dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yields (85–90%) .

Scalability Challenges

Industrial-scale production faces hurdles in stereochemical preservation during Boc deprotection. Advances in flow chemistry have enabled continuous processing, improving throughput by 40% .

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